molecular formula C13H11NO3S B1297208 4-(2-Thiophen-2-yl-acetylamino)-benzoic acid CAS No. 436088-76-5

4-(2-Thiophen-2-yl-acetylamino)-benzoic acid

Cat. No.: B1297208
CAS No.: 436088-76-5
M. Wt: 261.3 g/mol
InChI Key: FEUPGOFYXFJWIT-UHFFFAOYSA-N
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Description

4-(2-Thiophen-2-yl-acetylamino)-benzoic acid is an organic compound that belongs to the class of N-acylated amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Thiophen-2-yl-acetylamino)-benzoic acid typically involves the N-acylation of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid . The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure high yield and purity of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2-Thiophen-2-yl-acetylamino)-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetylamino moiety can be reduced to an alcohol.

    Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the acetylamino group can produce the corresponding alcohol.

Scientific Research Applications

4-(2-Thiophen-2-yl-acetylamino)-benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Thiophen-2-yl-acetylamino)-benzoic acid is unique due to its combination of a thiophene ring, an acetylamino group, and a benzoic acid moiety. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-[(2-thiophen-2-ylacetyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3S/c15-12(8-11-2-1-7-18-11)14-10-5-3-9(4-6-10)13(16)17/h1-7H,8H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEUPGOFYXFJWIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(=O)NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349480
Record name 4-(2-Thiophen-2-yl-acetylamino)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436088-76-5
Record name 4-(2-Thiophen-2-yl-acetylamino)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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